

Asymmetric Synthesis Involving 1-(Cbz-amino)cyclohexanecarboxylic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-(Cbz-amino)cyclohexanecarboxylic acid

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Introduction

1-(Cbz-amino)cyclohexanecarboxylic acid is a conformationally constrained, non-proteinogenic α,α -disubstituted amino acid. Its rigid cyclohexane backbone makes it a valuable building block in medicinal chemistry and materials science. The incorporation of this moiety into peptides and other molecules can induce specific secondary structures, enhance metabolic stability, and provide a scaffold for the precise spatial arrangement of functional groups. The carbobenzyloxy (Cbz) protecting group on the amine allows for controlled peptide couplings and other synthetic transformations.

These application notes provide an overview of the use of **1-(Cbz-amino)cyclohexanecarboxylic acid** in asymmetric synthesis, with a focus on its role in creating stereochemically defined molecules. Detailed protocols for its application as a chiral building block in peptide synthesis are provided, along with representative data.

Key Applications

- **Induction of Conformational Constraints in Peptides:** The bulky cyclohexane ring restricts the rotational freedom of the peptide backbone, forcing it to adopt well-defined conformations,

such as β -turns. This is crucial for mimicking the bioactive conformation of natural peptides and enhancing receptor binding affinity.

- **Enhancement of Metabolic Stability:** The α,α -disubstitution pattern protects the adjacent peptide bonds from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of peptide-based therapeutics.
- **Scaffold for Drug Design:** The cyclohexane ring can be further functionalized to introduce pharmacophoric elements in a stereocontrolled manner, allowing for the development of potent and selective drug candidates.

Data Presentation

Table 1: Diastereoselective Synthesis of a Dipeptide containing 1-(Cbz-amino)cyclohexanecarboxylic Acid

Entry	Dipeptide Sequence	Coupling Reagent	Solvent	Reaction Time (h)	Yield (%)	Diastereomeric Ratio (d.r.)
1	Cbz-Acc-L-Ala-OMe	HATU, DIPEA	DMF	12	85	>95:5
2	Cbz-Acc-D-Ala-OMe	HATU, DIPEA	DMF	12	82	>95:5
3	Cbz-Acc-L-Phe-OMe	HBTU, DIPEA	CH ₂ Cl ₂	16	88	>95:5
4	Cbz-Acc-D-Phe-OMe	HBTU, DIPEA	CH ₂ Cl ₂	16	86	>95:5

Acc = 1-aminocyclohexanecarboxylic acid

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using 1-(Cbz-amino)cyclohexanecarboxylic Acid

This protocol describes the coupling of **1-(Cbz-amino)cyclohexanecarboxylic acid** with an amino acid methyl ester.

Materials:

- **1-(Cbz-amino)cyclohexanecarboxylic acid**
- L- or D-Amino acid methyl ester hydrochloride
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)
- Saturated aqueous NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄
- Silica gel for column chromatography

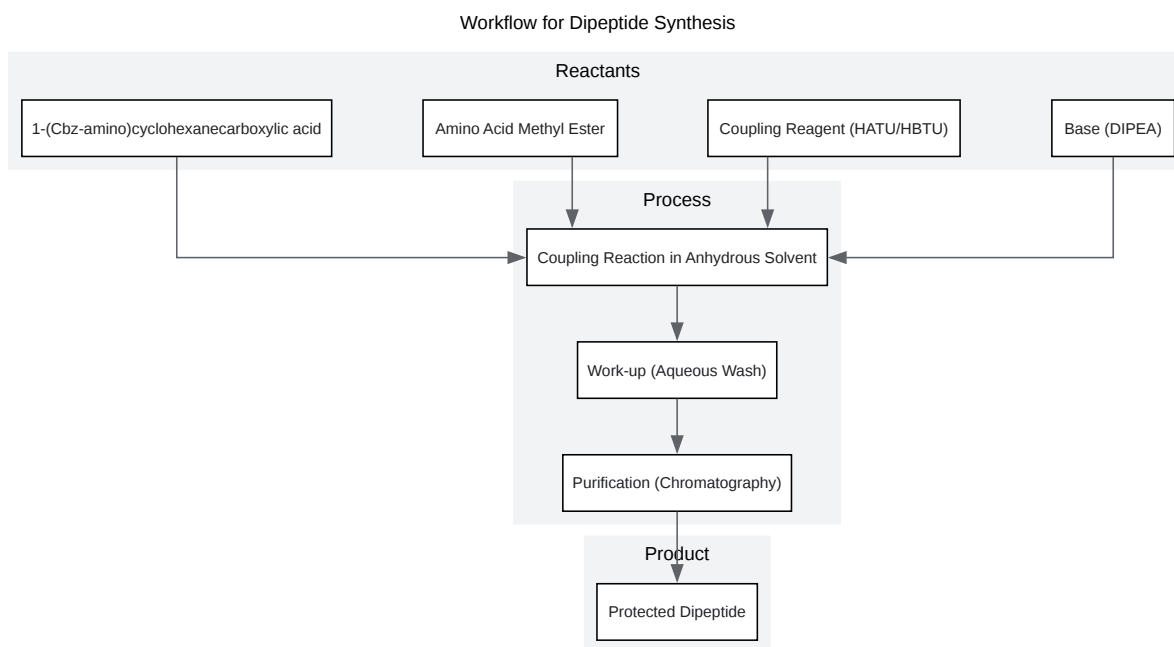
Procedure:

- To a solution of **1-(Cbz-amino)cyclohexanecarboxylic acid** (1.0 eq) in anhydrous DMF or CH₂Cl₂ is added the corresponding amino acid methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq).
- The coupling reagent (HATU or HBTU, 1.2 eq) is added in one portion at 0 °C.
- The reaction mixture is stirred at room temperature for the time indicated in Table 1.

- The solvent is removed under reduced pressure.
- The residue is redissolved in ethyl acetate and washed successively with saturated aqueous NaHCO_3 solution and brine.
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated.
- The crude product is purified by silica gel column chromatography to afford the desired dipeptide.

Visualizations

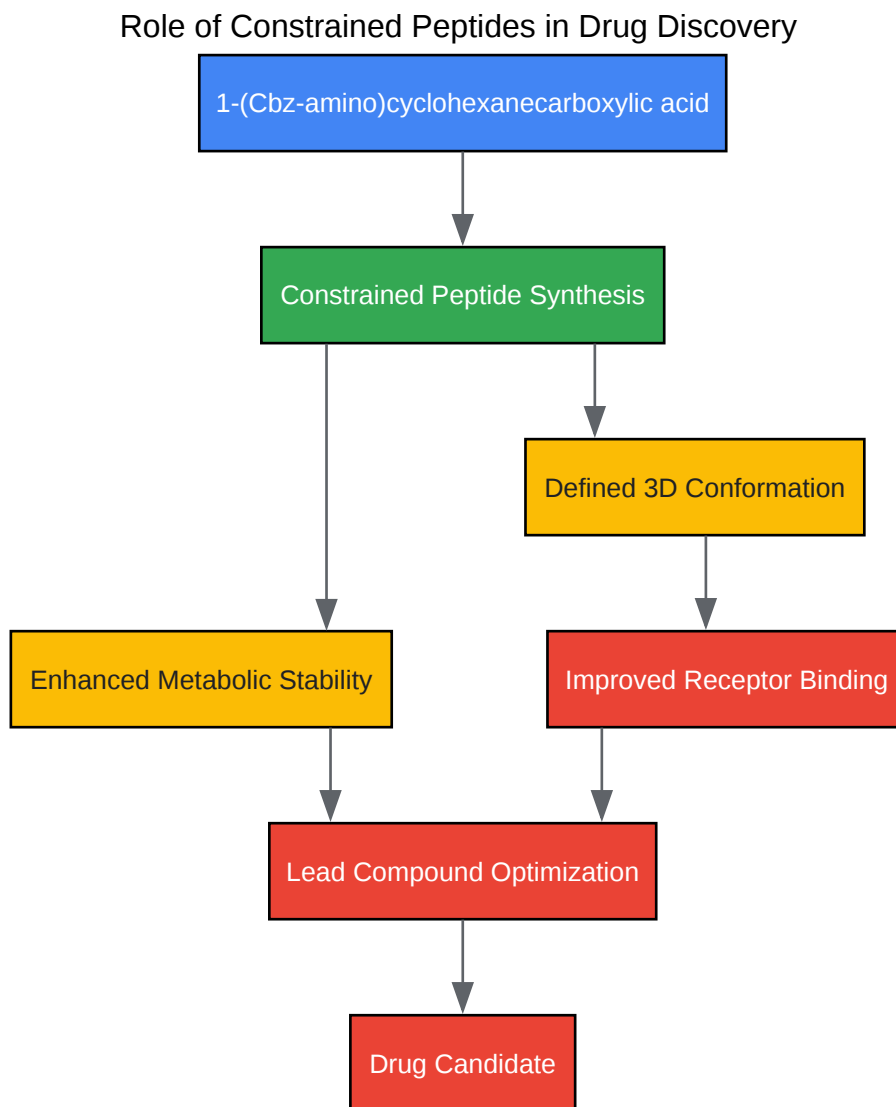
Experimental Workflow for Dipeptide Synthesis



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Caption: General workflow for the synthesis of a dipeptide.

Logical Relationship of Constrained Peptides in Drug Discovery



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Caption: Role of constrained peptides in drug discovery.

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